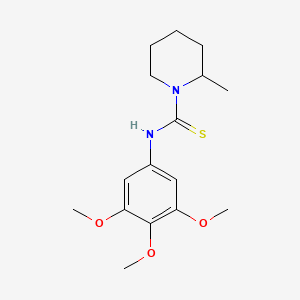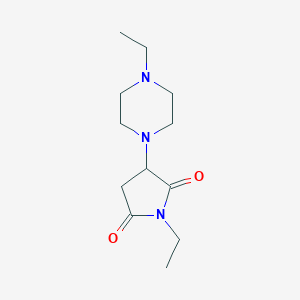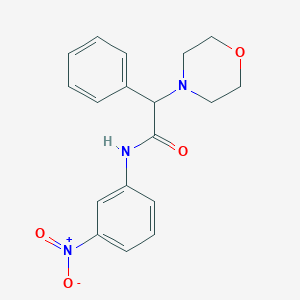
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide
Übersicht
Beschreibung
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide, also known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTPT is a piperidine derivative that was first synthesized in 2014 by a research team led by Dr. Xuechu Zhen. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of MTPT.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide is not fully understood. However, it is believed that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide exerts its therapeutic effects through the modulation of several signaling pathways in the body. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in the development of chronic inflammatory diseases. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide can inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of several chronic diseases. In vivo studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide can reduce pain and inflammation in animal models of chronic inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its specificity and potency. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for studying the mechanisms of action of various signaling pathways. However, one of the limitations of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide. Another area of research is the investigation of the potential applications of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide in the treatment of other chronic diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide and its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been studied extensively for its potential therapeutic applications. Several studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has significant anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been studied for its potential use as an antitumor agent.
Eigenschaften
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-7-5-6-8-18(11)16(22)17-12-9-13(19-2)15(21-4)14(10-12)20-3/h9-11H,5-8H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARRORWWYRTQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4393797.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4393801.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)


![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![N-(3,5-difluorophenyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B4393831.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)